molecular formula C13H9Cl2N2O7P B14476053 Bis(3-nitrophenyl) (dichloromethyl)phosphonate CAS No. 67483-68-5

Bis(3-nitrophenyl) (dichloromethyl)phosphonate

Cat. No.: B14476053
CAS No.: 67483-68-5
M. Wt: 407.10 g/mol
InChI Key: MORRBNJRNMIGEG-UHFFFAOYSA-N
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Description

Bis(3-nitrophenyl) (dichloromethyl)phosphonate is an organophosphorus compound characterized by the presence of two 3-nitrophenyl groups and a dichloromethyl group attached to a phosphonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(3-nitrophenyl) (dichloromethyl)phosphonate typically involves the reaction of 3-nitrophenol with dichloromethylphosphonic dichloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Bis(3-nitrophenyl) (dichloromethyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of bis(3-nitrophenyl) (dichloromethyl)phosphonate involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with biological molecules. The phosphonate moiety can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates . This inhibition can disrupt metabolic pathways and lead to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(3-nitrophenyl) (dichloromethyl)phosphonate is unique due to the presence of both nitro groups and a dichloromethyl group, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

67483-68-5

Molecular Formula

C13H9Cl2N2O7P

Molecular Weight

407.10 g/mol

IUPAC Name

1-[dichloromethyl-(3-nitrophenoxy)phosphoryl]oxy-3-nitrobenzene

InChI

InChI=1S/C13H9Cl2N2O7P/c14-13(15)25(22,23-11-5-1-3-9(7-11)16(18)19)24-12-6-2-4-10(8-12)17(20)21/h1-8,13H

InChI Key

MORRBNJRNMIGEG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OP(=O)(C(Cl)Cl)OC2=CC=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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